molecular formula C17H14BrN3O3S B244406 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide

货号 B244406
分子量: 420.3 g/mol
InChI 键: CGSBQCPUAQZVBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide, also known as ABT-888, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential in cancer therapy.

作用机制

PARP is an enzyme involved in DNA repair. Inhibition of PARP by N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide leads to the accumulation of DNA damage, particularly in cancer cells that are already under stress due to chemotherapy or radiation therapy. This accumulation of DNA damage ultimately results in cell death.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide has been shown to have minimal toxicity and few side effects when used in combination with chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these treatments by inhibiting PARP.

实验室实验的优点和局限性

One advantage of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation is that it may not be effective as a standalone treatment and must be used in combination with other treatments.

未来方向

There are several potential future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide. One area of interest is the development of new PARP inhibitors with improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict which patients will respond best to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide and other PARP inhibitors. Finally, there is ongoing research into the use of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide in combination with immunotherapy for the treatment of cancer.

合成方法

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This intermediate is then reacted with 5-bromo-2-methoxybenzoic acid to form N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide.

科学研究应用

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential in cancer therapy, particularly in combination with chemotherapy and radiation therapy. It has been shown to enhance the efficacy of these treatments by inhibiting PARP, which plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.

属性

分子式

C17H14BrN3O3S

分子量

420.3 g/mol

IUPAC 名称

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C17H14BrN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)12-7-10(18)3-6-14(12)24-2/h3-8H,1-2H3,(H,19,22)(H,20,21,23)

InChI 键

CGSBQCPUAQZVBY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC

规范 SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。